2-Methoxy-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride
CAS No.: 1803605-91-5
Cat. No.: VC2896547
Molecular Formula: C9H16ClNO
Molecular Weight: 189.68 g/mol
* For research use only. Not for human or veterinary use.
![2-Methoxy-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride - 1803605-91-5](/images/structure/VC2896547.png)
Specification
CAS No. | 1803605-91-5 |
---|---|
Molecular Formula | C9H16ClNO |
Molecular Weight | 189.68 g/mol |
IUPAC Name | 2-methoxy-4-azatricyclo[4.2.1.03,7]nonane;hydrochloride |
Standard InChI | InChI=1S/C9H15NO.ClH/c1-11-9-5-2-6-4-10-8(9)7(6)3-5;/h5-10H,2-4H2,1H3;1H |
Standard InChI Key | NINJXWOBIRUYMW-UHFFFAOYSA-N |
SMILES | COC1C2CC3CNC1C3C2.Cl |
Canonical SMILES | COC1C2CC3CNC1C3C2.Cl |
Introduction
Chemical Identification and Structural Characteristics
Basic Identification Parameters
2-Methoxy-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride is a chemical compound with the CAS registry number 1803605-91-5. This compound features a distinctive tricyclic structure with an incorporated nitrogen atom and a methoxy substituent at the 2-position, forming a hydrochloride salt . The systematic naming follows the IUPAC nomenclature with the tricyclo[4.2.1.0,3,7] notation indicating its unique bridged ring system.
Molecular Properties and Formula
The compound possesses a well-defined molecular architecture with empirical formula C9H16ClNO and a calculated molecular weight of 189.68 g/mol . The structure consists of a tricyclic backbone with strategically positioned functional groups that contribute to its chemical reactivity and potential applications. The presence of the methoxy group (-OCH3) at the 2-position and the nitrogen atom (aza) at the 4-position creates distinct electron distribution patterns that influence its chemical behavior.
Physical and Chemical Properties
Structural Analysis
The azatricyclic framework of this compound forms a rigid three-dimensional structure with constrained conformational flexibility. This characteristic makes it potentially valuable as a molecular scaffold for various chemical applications. The compound contains one nitrogen atom which serves as a hydrogen bond acceptor, while the methoxy group provides both hydrogen bond accepting capacity and hydrophobic interactions . These features contribute to its potential binding capabilities with biological macromolecules.
Comparative Structural Analysis
When compared to other azatricyclic compounds such as 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one (CID 303980), the target compound lacks the double bond and ketone functionality but contains a methoxy substituent instead . Unlike 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol hydrochloride, which has an oxa (oxygen) bridge in addition to the aza (nitrogen) component, our compound of interest maintains a purely carbon-based tricyclic framework aside from the heteroatom functionalities .
Quantity | Price (EUR) |
---|---|
50 mg | 666.00 € |
500 mg | 1,853.00 € |
These relatively high prices per milligram suggest limited large-scale production and indicate its current status as a specialized research chemical rather than a bulk commodity .
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Their Properties
When evaluating 2-Methoxy-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride in the context of related tricyclic amine derivatives, several important comparisons emerge:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|
2-Methoxy-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride | C9H16ClNO | 189.68 | Methoxy at 2-position, nitrogen at 4-position, hydrochloride salt |
3-Azatricyclo[4.2.1.02,5]non-7-en-4-one | C8H9NO | 135.16 | Contains ketone functionality and double bond, no methoxy group |
9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol hydrochloride | C9H16ClNO2 | 191.65 | Contains both oxygen and nitrogen bridges, hydroxyl group at 7-position |
This comparison highlights the unique structural features of 2-Methoxy-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride relative to other azatricyclic compounds .
Research Implications and Future Directions
Scaffold Diversification Opportunities
The presence of the methoxy group offers a synthetic handle for diversification through various chemical transformations:
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Demethylation to generate a hydroxyl group that can be further functionalized
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Conversion to other alkoxy groups with different steric and electronic properties
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Replacement with amino, thiol, or halogen functionalities to modulate physicochemical properties
These modifications could generate libraries of analogues with potentially diverse biological activities or catalytic properties.
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